

precision and accuracy of tranexamic acid quantification method

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Compound of Interest

Compound Name:

Intermediate of tranexamic Acid13C2,15N

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A Comparative Guide to Tranexamic Acid Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of tranexamic acid (TXA), a synthetic lysine analog crucial for its antifibrinolytic properties. The selection of an appropriate quantification method is critical for ensuring the accuracy and reliability of data in research, quality control, and clinical studies. This document outlines the performance characteristics and experimental protocols of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Spectrophotometry.

Performance Comparison

The choice of an analytical method for tranexamic acid quantification depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of validated methods to facilitate an evidence-based decision.



Parameter	HPLC-UV	LC-MS/MS	Spectrophotometry
**Linearity (R²) **	0.9941 - 0.9999[1][2]	0.9974	0.9905 - 1.0000[3]
Linear Range	10–50 μg/mL[1]	75 - 15,000 ng/mL[4]	10-70 μg/mL[3]
LOD	0.0132 - 0.3 μg/mL[1] [5]	Not explicitly stated	Not explicitly stated
LOQ	0.00055 - 1 μg/mL[1] [5]	1.0 μg/mL (Serum)[6]	Not explicitly stated
Accuracy (% Recovery)	100.15%[1]	76.01% (Plasma)[7]	~100%[3]
Precision (%RSD)	0.52%[1]	≤ 15.0[7]	Not explicitly stated

Summary of Methods:

- HPLC-UV: A widely used, cost-effective, and robust method suitable for routine quality control of pharmaceutical formulations.[1] It often requires a derivatization step since tranexamic acid lacks a strong chromophore.[5]
- LC-MS/MS: Offers high sensitivity and selectivity, making it the ideal choice for bioanalytical studies where low concentrations of tranexamic acid need to be quantified in complex biological matrices like plasma.[4][7]
- Spectrophotometry: A simple and economical method for the determination of tranexamic acid in pharmaceutical dosage forms.[3] This technique is based on a color-forming reaction.

Experimental Workflows & Protocols

The following diagram illustrates a general experimental workflow for the quantification of tranexamic acid.





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Caption: General workflow for tranexamic acid quantification.

Detailed Experimental Protocols

Below are summaries of protocols derived from validated methods. Researchers should refer to the original publications for complete details.

- 1. RP-HPLC Method for Pharmaceutical Formulations[1]
- Sample Preparation:
 - Accurately weigh and transfer 25 mg of pure Tranexamic Acid into a 100 mL volumetric flask.
 - Add diluent, sonicate for 10 minutes to dissolve, and make up the volume to obtain a 1000 μg/mL stock solution.
 - For tablet formulations, grind 10 tablets, and transfer a portion equivalent to 250 mg of Tranexamic Acid into a 500 mL volumetric flask.
 - Add 50 mL of diluent, sonicate for 25 minutes, centrifuge at 3000 rpm for 30 minutes, filter, and make up the volume to 500 mL.
 - Prepare working solutions by diluting the stock solution with the mobile phase.
- Chromatographic Conditions:
 - Column: BEH C18 (2.1 × 50 mm, 1.7 μm)



Mobile Phase: Water: Acetonitrile (60:40, v/v)

Flow Rate: 0.4 mL/min

Detection: UV at 245 nm

Injection Volume: 20 μL

Temperature: 30°C

- 2. UPLC-MS/MS Method for Human Plasma[7]
- Sample Preparation (Solid Phase Extraction):
 - Condition an SPE cartridge with methanol and water.
 - Load the plasma sample.
 - Wash the cartridge with 2% formic acid in water and then with methanol.
 - Elute the analyte with the elution solvent.
 - Evaporate the eluent to dryness at 40°C.
 - Reconstitute the residue in 500 μL of the reconstitution solution.
- Chromatographic and Mass Spectrometric Conditions:
 - Mobile Phase: Acetonitrile: 100mM ammonium formate pH 3.5 (60:40 v/v)

Flow Rate: 0.300 mL/min

Injection Volume: 5 μL

Ionization Mode: Positive ion electrospray

Source Temperature: 150°C

Capillary Voltage: 2.5 kV



- 3. Spectrophotometric Method for Pharmaceutical Dosage Forms[3]
- · Methodology:
 - The method is based on the reaction of tranexamic acid with sodium 1,2-napthoquinone-4sulphonate.
 - This reaction forms a reddish-orange colored chromogen.
 - The absorbance of the resulting solution is measured at a maximum wavelength of 474 nm.
- Procedure:
 - Prepare a standard stock solution of tranexamic acid.
 - Create a series of dilutions to establish a calibration curve (e.g., 10-70 μg/ml).
 - React the standard and sample solutions with sodium 1,2-napthoquinone-4-sulphonate.
 - Measure the absorbance at 474 nm against a reagent blank.
 - Determine the concentration of tranexamic acid in the sample from the calibration curve.

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